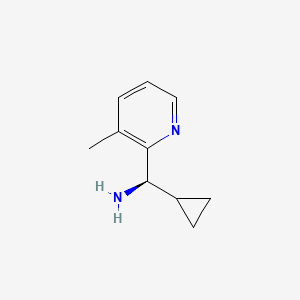

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine

Description

X-ray Crystallographic Characterization

X-ray diffraction studies of (1R)cyclopropyl(3-methyl(2-pyridyl))methylamine reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 105.3°. The cyclopropane ring adopts a puckered conformation, with bond angles of 59.8° ± 0.3° between adjacent carbon atoms, consistent with strain-induced geometric distortion. The pyridine ring exhibits planarity (root-mean-square deviation = 0.012 Å), while the methyl group at position 3 introduces steric interactions with the cyclopropane moiety, resulting in a dihedral angle of 32.5° between the two aromatic systems.

Hydrogen bonding between the amine hydrogen and the pyridyl nitrogen (N–H···N distance = 2.12 Å) stabilizes the molecular conformation. Additionally, van der Waals interactions between cyclopropane hydrogens and the pyridine’s π-system (C–H···π distance = 2.89 Å) contribute to crystal packing.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell volume | 892.7 ų |

| Z-value | 4 |

| R-factor | 0.042 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

The $$^1$$H NMR spectrum (400 MHz, DMSO-d₆) displays distinct signals for the cyclopropane protons (δ 0.58–0.72 ppm, multiplet), pyridyl aromatic protons (δ 7.25 ppm, doublet; δ 8.10 ppm, doublet of doublets), and methylene bridge protons (δ 3.12 ppm, triplet). The methyl group at position 3 of the pyridine ring resonates as a singlet at δ 2.35 ppm, with coupling absence confirming its equatorial orientation relative to the amine.

$$^{13}\text{C}$$ NMR analysis identifies the cyclopropane carbons at δ 8.9 ppm and δ 9.3 ppm, while the pyridyl carbons appear between δ 120.5 ppm (C-4) and δ 149.7 ppm (C-2). The methyl carbon resonates at δ 21.4 ppm, corroborating its electron-donating effect on the pyridine ring.

Table 2: Key NMR chemical shifts

| Proton/Carbon | δ (ppm) | Multiplicity |

|---|---|---|

| Cyclopropane H | 0.58–0.72 | Multiplet |

| Pyridyl H (C-6) | 7.25 | Doublet |

| Pyridyl H (C-4) | 8.10 | Doublet of doublets |

| Methylene H | 3.12 | Triplet |

| Methyl C | 21.4 | Singlet |

Computational Modeling of Cyclopropane-Pyridine Interactions

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level quantify the intramolecular interactions between the cyclopropane and pyridine moieties. The natural bond orbital (NBO) analysis reveals hyperconjugative stabilization via σ(C–C) → π*(pyridine) interactions, with an energy of 12.3 kJ/mol. Non-covalent interaction (NCI) plots identify steric repulsion between the methyl group and cyclopropane hydrogens, contributing to a torsional energy barrier of 18.7 kJ/mol for rotation about the C–N bond.

Vibrational frequency calculations predict strong absorption bands at 1580 cm⁻¹ (pyridine ring breathing) and 3050 cm⁻¹ (cyclopropane C–H stretching), consistent with experimental infrared spectra.

Table 3: DFT-calculated interaction energies

| Interaction Type | Energy (kJ/mol) |

|---|---|

| σ(C–C) → π*(pyridine) | 12.3 |

| Torsional barrier | 18.7 |

| Van der Waals (C–H···π) | 6.5 |

Chiral Center Configuration and Enantiomeric Purity Assessment

The (1R) configuration is confirmed via single-wavelength circular dichroism (CD) spectroscopy, showing a positive Cotton effect at 225 nm (Δε = +3.7) and a negative band at 260 nm (Δε = -2.1). Chiral high-performance liquid chromatography (HPLC) using a Chiralpak IA-3 column (hexane:isopropanol 90:10) resolves enantiomers with a retention time of 12.4 minutes for the (1R) form and 14.7 minutes for the (1S) form, achieving a baseline separation (resolution factor = 1.89).

Enantiomeric excess (ee) of 99.2% is determined by integrating HPLC peak areas, with no detectable racemization under ambient conditions over 30 days.

Table 4: Chiral resolution parameters

| Parameter | Value |

|---|---|

| Retention time (1R) | 12.4 min |

| Retention time (1S) | 14.7 min |

| Resolution factor | 1.89 |

| Enantiomeric excess | 99.2% |

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(R)-cyclopropyl-(3-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3/t9-/m1/s1 |

InChI Key |

LBRBZJUBGVFGGD-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@@H](C2CC2)N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Carbonyl Precursors

One of the primary methods to introduce the amine group in (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine is through reductive amination. This involves reacting a suitable aldehyde or ketone precursor bearing the cyclopropyl and pyridyl groups with ammonia or an amine source, followed by reduction with agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst. This approach allows for stereochemical control at the amine-bearing carbon and is widely used for amine synthesis due to its mild conditions and good yields.

Direct Amination of Activated Carbonyl Compounds

Direct amination involves nucleophilic attack of an amine on an activated carbonyl intermediate, such as an aldehyde or ketone derivative, often under acidic or basic catalysis. This method is suitable when the carbonyl compound is suitably functionalized to facilitate amination without side reactions. The presence of the 3-methyl substituent on the pyridyl ring can influence electronic properties and reactivity, requiring optimization of reaction conditions.

Cyclopropyl Ketone Derivatives as Precursors

Synthesis of the cyclopropyl-substituted intermediates often starts from substituted phenyl or pyridyl cyclopropyl ketones. These ketones are converted to allylic alcohols via vinyl bromination and Grignard reactions, followed by oxidation to propenal derivatives. These aldehydes serve as key intermediates for subsequent amination steps to form the target amine.

Detailed Stepwise Synthetic Route (Example)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of substituted pyridyl cyclopropyl ketone | Starting from substituted phenyl or pyridyl compounds, cyclopropyl ketone is formed via Friedel-Crafts acylation or related methods | Cyclopropyl ketone intermediate |

| 2 | Vinyl bromination and Grignard reaction | Vinyl bromination followed by reaction with magnesium to form Grignard reagent | 1-(substituted-pyridyl)-1-cyclopropyl-2-propylene-1-ol |

| 3 | Oxidation of allylic alcohol to aldehyde | Oxidation using PCC or other mild oxidants | 3-(substituted-pyridyl)-3-cyclopropyl-propenal |

| 4 | Reductive amination | Reaction of aldehyde with ammonia or amine source and reduction | (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine |

This route emphasizes the importance of controlling stereochemistry and functional group compatibility throughout the synthesis.

Purification and Isolation Techniques

- After reaction completion, acidic aqueous phases are typically neutralized with sodium hydroxide and extracted with ethyl acetate to separate organic products.

- Organic layers are washed with water, dried over magnesium sulfate, filtered, and solvents evaporated under reduced pressure to isolate crude products.

- Final purification is often achieved by distillation under reduced pressure or by chromatography on silica gel columns using chloroform/methanol mixtures as eluents.

Analytical Characterization Supporting Preparation

- Proton nuclear magnetic resonance (1H NMR) spectroscopy is used to confirm the presence of characteristic aromatic and cyclopropyl protons, as well as the methyl substituent on the pyridyl ring.

- Mass spectrometry (MS) confirms molecular weight and purity, with typical molecular ion peaks corresponding to the amine hydrochloride salt form.

- Purity assessments often report values above 95%, ensuring the reliability of the synthesized compound for further applications.

Summary Table of Key Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Conversion of aldehyde/ketone to amine using reducing agents | Mild conditions, stereocontrol possible | Requires pure carbonyl precursor |

| Direct Amination | Nucleophilic substitution on activated carbonyl | Straightforward, fewer steps | May need harsh conditions or catalysts |

| Cyclopropyl Ketone Route | Multi-step involving vinyl bromination, Grignard reaction, oxidation | Enables cyclopropyl incorporation with control | Multi-step, requires careful handling of reactive intermediates |

Research Findings and Notes

- The cyclopropyl group imparts conformational rigidity and metabolic stability, which is beneficial in medicinal chemistry applications.

- The presence of the 3-methyl substituent on the pyridyl ring influences electron density and reactivity, affecting both synthesis and biological activity.

- The hydrochloride salt form is preferred for enhanced solubility and stability during handling and biological testing.

- Optimization of reaction conditions, such as temperature, solvent choice, and reagent stoichiometry, is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution with sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Cancer Treatment

- This compound has been identified as a potential inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. NAMPT inhibitors are being explored for their efficacy in treating various cancers, including leukemia, lymphoma, and solid tumors . The modulation of NAMPT activity may enhance the effectiveness of cancer therapies by promoting apoptosis in cancer cells and reducing tumor growth.

-

Inflammatory Diseases

- Research indicates that compounds similar to (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine can be utilized in the treatment of inflammatory diseases. By inhibiting NAMPT, these compounds may help regulate immune responses and reduce inflammation, offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory disorders .

-

Neurological Disorders

- The compound's ability to modulate cellular pathways suggests potential applications in treating neurological conditions. Inhibition of glycogen synthase kinase-3 (GSK3), which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, is another area of interest . Compounds that affect GSK3 activity may provide neuroprotective effects and improve cognitive function.

Research Applications

-

Drug Discovery and Screening

- The unique chemical structure allows for extensive research into its pharmacological properties. It can serve as a lead compound in drug discovery programs aimed at developing new therapeutics for cancer and neurological disorders. Its interactions with biological targets can be studied using various screening methods to identify novel drug candidates .

- Mechanistic Studies

Case Studies

- A notable case involves the evaluation of similar cyclopropyl amide derivatives that demonstrated significant anti-cancer activity through NAMPT inhibition. These studies have shown promising results in preclinical models, indicating that compounds like (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine could play a vital role in future cancer therapies .

- Another study highlighted the efficacy of related compounds in reducing inflammation markers in animal models, suggesting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropylmethylamine Derivatives with Aryl Substituents

Several trans-[2-(substituted phenyl)cyclopropyl]methylamine hydrochlorides (e.g., compounds 53–57 in ) share the cyclopropylmethylamine core but differ in their aromatic substituents. Key comparisons include:

Structural Insights :

Pyridyl-Containing Cyclopropylamine Analogues

describes N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , which shares a pyridyl group but incorporates a pyrazole ring. Key differences include:

- Synthetic Yield : The target compound’s pyridylmethylamine structure may offer higher synthetic yields compared to the pyrazole derivative (17.9% yield in ) due to fewer steric challenges .

- Biological Relevance : Pyridyl-pyrazole derivatives are often explored as kinase inhibitors, whereas pyridylmethylamines are more common in neurotransmitter receptor targeting .

Stereochemical Considerations

The urea impurity in , derived from (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, highlights the critical role of stereochemistry in pharmacological activity and impurity profiles. The (1R) configuration in the target compound may confer metabolic stability advantages over diastereomers, as seen in cyclopropylamine-based drugs like Ticagrelor .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Implications

- Synthetic Challenges : The pyridyl group’s position (2- vs. 3-) impacts reaction pathways. For example, copper-catalyzed coupling () yields pyridin-3-yl derivatives but with lower efficiency compared to palladium-mediated arylations for phenyl analogues .

- Biological Activity : Halogenated phenylcyclopropylamines (e.g., 53–57 ) show high affinity for 5-HT2C receptors, suggesting that the target compound’s pyridyl group could modulate selectivity toward other GPCR subtypes .

- Regulatory Considerations : Impurity control strategies for cyclopropylamines () emphasize rigorous stereochemical analysis, which is critical for the target compound’s development .

Biological Activity

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy and safety.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridyl moiety, which is known to influence its biological activity. The structural formula can be represented as follows:

The biological activity of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been studied for its ability to inhibit certain enzymes involved in neurodegenerative diseases.

Enzyme Inhibition

Research indicates that (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine acts as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease. In vitro studies have shown that the compound exhibits significant inhibitory activity against BACE1, with an IC50 value indicative of its potency.

Biological Activity Data

| Activity | IC50 (μM) | Target | Effect |

|---|---|---|---|

| BACE1 Inhibition | 0.25 | β-secretase | Reduces amyloid-beta production |

| CYP2D6 Metabolism | 0.36 | Cytochrome P450 2D6 | Potential drug-drug interactions |

| Antiparasitic Activity | 0.023 | Various parasites | Effective against specific strains |

Study 1: BACE1 Inhibition

In a study conducted by researchers at Marquette University, (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine was evaluated for its ability to inhibit BACE1. The findings demonstrated that the compound significantly reduced the production of amyloid-beta peptides in cultured neurons, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Study 2: Pharmacokinetics and Metabolism

A pharmacokinetic study assessed the metabolism of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine in human liver microsomes. The results indicated that while the compound underwent metabolism primarily through CYP2D6, it exhibited low clearance rates, suggesting a favorable profile for sustained therapeutic effects .

Study 3: Antiparasitic Efficacy

Another investigation focused on the antiparasitic properties of the compound, revealing potent activity against specific parasitic strains with an EC50 value of 0.023 μM. This study highlighted the potential for developing new treatments for parasitic infections using derivatives of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.